molecular formula C9H12N2O3 B13901936 2-Amino-3-(P-hydroxyphenyl)propanoic acid, oxime CAS No. 5351-39-3

2-Amino-3-(P-hydroxyphenyl)propanoic acid, oxime

Cat. No.: B13901936
CAS No.: 5351-39-3
M. Wt: 196.20 g/mol
InChI Key: GPMWEYVOEWNYSK-UHFFFAOYSA-N
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Description

N-hydroxy-L-tyrosinamide: is a derivative of the amino acid tyrosine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-L-tyrosinamide typically involves the hydroxylation of L-tyrosinamide. One common method includes the use of flavin-dependent N-hydroxylating enzymes, which catalyze the hydroxylation reaction under mild conditions . Another approach involves chemical synthesis using hydroxylamine derivatives as reagents .

Industrial Production Methods: Industrial production of N-hydroxy-L-tyrosinamide may involve biocatalytic processes due to their specificity and efficiency. Enzymatic catalysis using microbial fermentation is a promising method, offering high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-L-tyrosinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-hydroxy-L-tyrosinamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .

Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving hydroxylation reactions. It serves as a substrate for various hydroxylating enzymes .

Medicine: N-hydroxy-L-tyrosinamide has potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease pathways. It is being investigated for its role in cancer therapy and neurodegenerative diseases .

Industry: In the industrial sector, N-hydroxy-L-tyrosinamide is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the manufacture of cosmetics and food additives .

Mechanism of Action

The mechanism of action of N-hydroxy-L-tyrosinamide involves its interaction with specific enzymes and molecular targets. The hydroxyl group on the nitrogen atom allows it to participate in hydrogen bonding and other interactions with enzyme active sites. This interaction can inhibit or modulate the activity of enzymes such as tyrosinase, which is involved in melanin synthesis . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: N-hydroxy-L-tyrosinamide is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with enzymes, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-8(9(13)11-14)5-6-1-3-7(12)4-2-6/h1-4,8,12,14H,5,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMWEYVOEWNYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-39-3
Record name NSC667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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